molecular formula C10H10F2O5S B2664355 Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate CAS No. 2411240-14-5

Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate

Cat. No.: B2664355
CAS No.: 2411240-14-5
M. Wt: 280.24
InChI Key: PTZSMCWIFGBWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and fluorosulfonyloxy group attached to a phenyl ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate typically involves the esterification of 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and fluorosulfonyloxy groups can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the fluoro or fluorosulfonyloxy groups.

    Reduction: Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)ethanol.

    Oxidation: Compounds with additional oxygen-containing functional groups on the phenyl ring.

Scientific Research Applications

Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. The fluoro and fluorosulfonyloxy groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate: Lacks the fluorosulfonyloxy group, resulting in different reactivity and applications.

    Ethyl 2-(3-chloro-4-fluorosulfonyloxyphenyl)acetate:

The uniqueness of this compound lies in the presence of both fluoro and fluorosulfonyloxy groups, which impart distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O5S/c1-2-16-10(13)6-7-3-4-9(8(11)5-7)17-18(12,14)15/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZSMCWIFGBWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)OS(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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